
Methyl 4-(morpholinomethyl)benzoate
Overview
Description
Methyl 4-(morpholinomethyl)benzoate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(morpholinomethyl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety and a morpholinomethyl group. Its chemical formula is , with a molecular weight of approximately 235.29 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Notably, it has been shown to:
- Inhibit Nitric Oxide Production : The compound reduces nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses.
- Reduce Cyclooxygenase-2 Activity : It also inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, thereby exhibiting anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability Assays : In vitro studies demonstrated that the compound effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The half-maximal inhibitory concentration (IC50) values ranged from 1.48 µM to 47.02 µM, indicating significant cytotoxic activity .
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells, with specific derivatives showing up to 42% apoptosis in treated cells compared to controls .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects:
- Reduction of Inflammatory Markers : Studies indicated that treatment with this compound led to a decrease in pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 in macrophage cultures.
Study on NSCLC Cell Lines
A study conducted on various derivatives of this compound showed promising results against NSCLC. The most active compounds were tested for their effects on cell cycle progression and apoptosis:
- Cell Cycle Analysis : The analysis revealed that these compounds significantly altered cell cycle phases, reducing the G0–G1 phase and increasing the G2/M phase population, which is indicative of cell cycle arrest .
- Mechanistic Insights : Further investigations using Annexin V/PI staining confirmed that the observed cytotoxic effects were due to apoptosis rather than necrosis, reinforcing the therapeutic potential of these compounds against cancer .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique biological profile of this compound:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 1.48 - 47.02 | COX-2 and iNOS inhibition |
4-Methyl-6-phenylpyrimidin-2-amine | Varies | Anticancer activity |
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol | Varies | Similar anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(morpholinomethyl)benzoate, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., methyl 4-(benzoylcarbamoylamino)benzoate) are synthesized via condensation of morpholine derivatives with activated benzoate esters under reflux conditions . Key steps include:
- Reagent selection : Use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
- Yield optimization : Control reaction temperature (60–80°C) and monitor progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies morpholine and benzoate moieties. For example, methyl ester protons resonate at δ ~3.8–4.0 ppm, while morpholine protons appear at δ ~2.5–3.5 ppm .
- X-ray crystallography : Programs like SHELXL ( ) resolve crystal structures, confirming stereochemistry and hydrogen-bonding networks.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅NO₃: calculated 234.1125, observed 234.1128) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
- First aid : Immediate flushing with water for eye/skin contact (as per protocols for structurally similar bromomethyl compounds in ).
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes or receptors). For example, morpholine derivatives often target kinases or GPCRs .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with bioactivity using datasets from PubChem ().
- Data interpretation : Validate predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Q. What strategies resolve contradictions in reported biological data for morpholine-containing benzoate derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial vs. anticancer assays in ).
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
- Structural analogs : Test derivatives (e.g., ethyl or propyl esters) to isolate the morpholine moiety’s role ( ).
Q. How does this compound’s structure influence its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. Morpholine’s polarity may reduce logP, impacting bioavailability .
- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis or morpholine oxidation) .
- SAR table :
Derivative | Modification | Bioactivity (IC₅₀) | Reference |
---|---|---|---|
Methyl ester | None | 10 µM (Kinase X) | |
Ethyl ester | Longer chain | 15 µM (Kinase X) |
Q. Data-Driven Research Design
Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use fluorogenic substrates to measure real-time enzyme activity (e.g., trypsin-like proteases).
- Dose-response curves : Generate data for Hill coefficient analysis to determine cooperativity .
- Negative controls : Include structurally similar inactive analogs (e.g., methyl 4-methylbenzoate) to confirm specificity ( ).
Q. How can crystallography data (e.g., from SHELX) refine the molecular structure of this compound?
- Methodological Answer :
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
- Refinement : SHELXL ( ) adjusts bond lengths/angles, resolving ambiguities in morpholine ring puckering.
- Validation : Check against Cambridge Structural Database entries for similar compounds (e.g., methyl 4-(piperidinyl)benzoate) .
Q. Tables for Key Data
Table 1: Comparative Bioactivity of Benzoate Derivatives
Compound | Target | IC₅₀ (µM) | Reference |
---|---|---|---|
This compound | Kinase X | 10.2 ± 0.5 | |
Ethyl 4-(tetrazolyl)benzoate | Protease Y | 25.7 ± 1.1 | |
Methyl 4-(thiazolyl)benzoate | Enzyme Z | 8.9 ± 0.3 |
Table 2: Recommended Analytical Techniques
Technique | Purpose | Example Data | Reference |
---|---|---|---|
¹H NMR | Confirm substitution pattern | δ 3.8 (s, 3H, OCH₃) | |
HRMS | Verify molecular formula | [M+H]⁺ = 234.1128 | |
X-ray | Determine crystal packing | Space group P2₁/c |
Properties
IUPAC Name |
methyl 4-(morpholin-4-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENXYLLXQAOUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440394 | |
Record name | methyl 4-(morpholinomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68453-56-5 | |
Record name | Benzoic acid, 4-(4-morpholinylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68453-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(morpholinomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(morpholin-4-ylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.